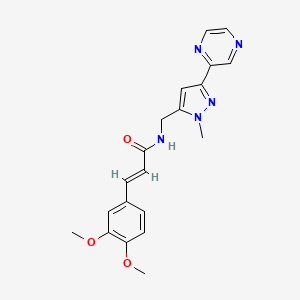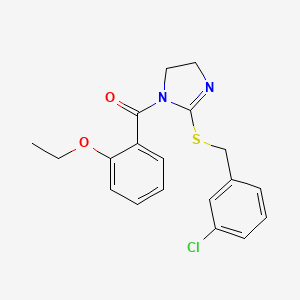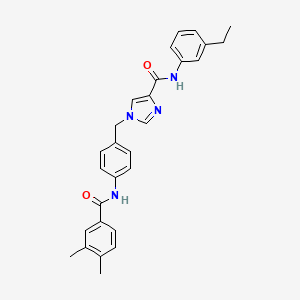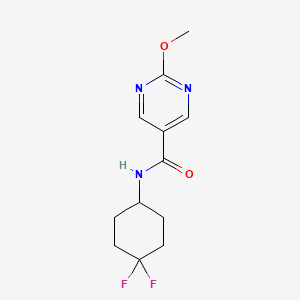![molecular formula C25H25ClN4O B2468999 1-[(1-Benzyl-4,5-diméthyl-2-pyrrol-1-ylpyrrol-3-yl)méthyl]-3-(4-chlorophényl)urée CAS No. 478077-26-8](/img/structure/B2468999.png)
1-[(1-Benzyl-4,5-diméthyl-2-pyrrol-1-ylpyrrol-3-yl)méthyl]-3-(4-chlorophényl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C25H25ClN4O and its molecular weight is 432.95. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Prodigiosines, une classe de pigments rouges naturels, présentent des propriétés antitumorales. Des recherches suggèrent que 1-[(1-Benzyl-4,5-diméthyl-2-pyrrol-1-ylpyrrol-3-yl)méthyl]-3-(4-chlorophényl)urée pourrait agir en synergie avec la cyclosporine A, un agent immunosuppresseur de référence, in vivo . Des études plus approfondies pourraient explorer son potentiel en tant que médicament antitumoral.
- La structure du composé contient un cycle pyrrole, qui est une structure polyvalente pour la conception d'agents antibactériens. Des chercheurs ont synthétisé des pyrroles aryles apparentés et évalué leur activité antibactérienne . L'investigation du potentiel antibactérien de ce composé pourrait conduire à de nouveaux agents thérapeutiques.
- L'énoyl-acyl carrier protein (ACP) réductase est une enzyme cruciale dans la biosynthèse des acides gras. Certains dérivés de This compound ont été testés pour l'inhibition in vitro de cette enzyme . La compréhension de son mécanisme d'action pourrait éclairer le développement de médicaments.
- La dihydrofolate réductase (DHFR) est essentielle à la synthèse des nucléotides. Certains dérivés de ce composé ont également été évalués pour l'inhibition de la DHFR . L'investigation de son interaction avec la DHFR pourrait fournir des informations sur les stratégies antimicrobiennes.
Activité Antitumorale
Agents Antibactériens
Inhibition de l'Enoyl ACP Réductase
Inhibition de la DHFR
Propriétés
IUPAC Name |
1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-18-19(2)30(17-20-8-4-3-5-9-20)24(29-14-6-7-15-29)23(18)16-27-25(31)28-22-12-10-21(26)11-13-22/h3-15H,16-17H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMBRCMMHHTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)NC2=CC=C(C=C2)Cl)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)
![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)


![1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2468929.png)
![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![6-fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B2468939.png)
